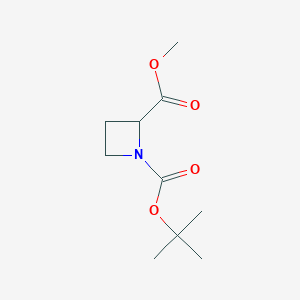

Methyl N-Boc-azetidine-2-carboxylate

描述

Historical Context and Development

The synthesis of azetidines dates to 1888, when the first azetidine derivatives were isolated via reduction of β-lactams. The introduction of the Boc protecting group in the mid-20th century revolutionized amine protection strategies, enabling selective functionalization of nitrogen-containing heterocycles. This compound emerged as a key derivative in the 1990s, driven by demand for strained heterocycles in drug discovery. Early applications focused on its role as a proline mimetic, exploiting the azetidine ring’s conformational constraints to modulate peptide backbone dynamics.

Significance in Heterocyclic Chemistry

Azetidines occupy a unique niche among nitrogen-containing heterocycles due to their ring strain (approximately 26 kcal/mol), which enhances reactivity while maintaining synthetic accessibility. This compound’s ester and Boc groups provide orthogonal reactivity sites, facilitating diverse transformations:

- Ring-opening reactions : The strained azetidine undergoes nucleophilic attack at C2 or C3 positions.

- Cross-coupling : Transition metal catalysis enables functionalization at the methyl ester or Boc-protected nitrogen.

- Chiral pool synthesis : The stereogenic center at C2 serves as a template for asymmetric synthesis.

Structural Features of the Azetidine Ring System

The azetidine ring in this compound adopts a puckered conformation to alleviate angle strain, with bond angles deviating from ideal tetrahedral geometry:

| Structural Parameter | Value | Source |

|---|---|---|

| C-N-C bond angle | 92°–94° | |

| Ring puckering amplitude | 0.5–0.6 Å | |

| N-Boc bond length | 1.34 Å |

The Boc group (tert-butyloxycarbonyl) imposes steric hindrance, shielding the nitrogen lone pair and preventing undesired protonation or oxidation. The methyl ester at C2 enhances solubility in organic solvents while serving as a leaving group for nucleophilic substitutions.

Importance of N-Boc Protection in Azetidine Chemistry

Boc protection is critical for azetidine functionalization due to:

- Acid lability : Boc deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid), preserving the azetidine ring.

- Orthogonality : Compatible with ester hydrolysis, hydrogenolysis, and Grignard reactions.

- Stereochemical control : Bulky tert-butyl group directs regioselective ring-opening.

A comparative analysis of protection methods reveals Boc’s superiority over alternatives:

| Protecting Group | Deprotection Conditions | Compatibility with Azetidine |

|---|---|---|

| Boc | TFA/DCM | High |

| Cbz | H2/Pd-C | Moderate (risk of ring-opening) |

| Fmoc | Piperidine/DMF | Low (base-sensitive) |

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of Methyl N-Boc-azetidine-2-carboxylate typically involves the oxidation of N-Boc-2-hydroxymethylazetidine followed by esterification. The process can be summarized as follows :

Oxidation: N-Boc-2-hydroxymethylazetidine is oxidized using a mixture of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide in ethyl acetate and deionized water. The reaction is initiated by adding a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at 5°C. After stirring for 3 hours, the reaction is quenched with sodium thiosulfate, and the pH is adjusted to 2 using sulfuric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated to obtain N-Boc-2-azetidinecarboxylic acid.

Esterification: The N-Boc-2-azetidinecarboxylic acid is then esterified with methanol in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 30 hours, followed by extraction with diethyl ether and washing with sodium carbonate solution. The organic layer is dried, and the solvent is evaporated to yield this compound as a white crystalline solid.

化学反应分析

Nucleophilic Substitution Reactions

The azetidine ring’s inherent ring strain (25–28 kcal/mol) facilitates nucleophilic substitution at the C-3 position. Key reactions include:

Mechanistic Insight :

- Nucleophilic attack occurs via an Sₙ2 pathway at the less hindered C-3 position .

- Steric protection from the Boc group directs regioselectivity .

Ring-Opening Reactions

The azetidine ring undergoes controlled ring-opening under acidic or basic conditions:

Example :

Hydrolysis of the ester group with 2N NaOH yields azetidine-2-carboxylic acid ( , 85% yield), a non-proteinogenic amino acid used in peptide design .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

| Reaction | Catalyst System | Substrates | Products | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 2-Arylazetidine carboxylates | 60–75 |

| Decarboxylative alkylation | NiCl₂·glyme, Ir photocatalyst | Alkyl bromides | Cβ–H functionalized derivatives | 52–69 |

Notable Application :

C–H arylation followed by decarboxylative cross-coupling (dCC) yields antimalarial candidates (e.g., PfD10 EC₅₀ = 0.27 µM) .

Aza-Michael Addition

The α,β-unsaturated ester moiety enables conjugate additions:

| Nucleophile | Base | Solvent | Products | Yield (%) |

|---|---|---|---|---|

| Azetidine | DBU | MeCN, 65°C | 3-Azetidinylazetidine carboxylates | 69 |

| Indazole | – | MeCN, 65°C | Regioisomeric hybrids | 62–69 |

Stereochemical Outcome :

Hydrolysis and Esterification

The methyl ester undergoes transesterification or hydrolysis:

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| TFA/DCM | Boc deprotection | Methyl azetidine-2-carboxylate | Quant. |

| LiHMDS, R-X | Alkylation | 3-Alkylazetidine carboxylates | 70–85 |

Key Finding :

Hydrolysis with TMSCl/MeOH selectively removes the Boc group without affecting the ester .

Photochemical Reactions

The compound participates in [2+2] photocycloadditions:

| Conditions | Catalyst | Products | Yield (%) |

|---|---|---|---|

| Blue LEDs, Ir(dFppy)₃ | Alkenes | Bicyclic azetidine derivatives | 75–88 |

Mechanism :

Triplet energy transfer from the Ir catalyst promotes oxime-alkene cycloaddition .

Structural and Reactivity Insights

- Molecular Formula : C₁₀H₁₇NO₄ (MW = 215.25 g/mol) .

- Key Functional Groups :

- Ring Strain : Enhances electrophilicity at C-3 .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Solvent Dependence |

|---|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 18.5 | Polar aprotic > Protic |

| Aza-Michael addition | 4.8 × 10⁻⁴ | 22.3 | Low polarity |

| Photocycloaddition | 2.1 × 10⁻² | 12.7 | Solvent-free |

This compound’s multifunctional reactivity enables its use in synthesizing complex heterocycles, bioactive molecules, and materials. Its compatibility with transition-metal catalysis, photochemistry, and stereoselective transformations underscores its importance in modern organic synthesis.

科学研究应用

Methyl N-Boc-azetidine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and amino acid derivatives.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of inhibitors and other bioactive molecules.

Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with unique properties.

Chiral Templates: The compound is used as a chiral template in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

作用机制

The mechanism of action of Methyl N-Boc-azetidine-2-carboxylate is primarily related to its reactivity as a protected azetidine derivative. The Boc group provides stability and protection to the nitrogen atom, allowing selective reactions at other positions. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications. The ring strain in the azetidine ring facilitates ring-opening reactions, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Ethyl N-Boc-azetidine-2-carboxylate

- Structural Difference : The ethyl ester variant (CAS 1260639-22-2) substitutes the methyl group with an ethyl chain.

- However, it may reduce reactivity in nucleophilic acyl substitution due to steric hindrance compared to the methyl ester.

- Applications : Like its methyl counterpart, it is used in peptide synthesis and as a building block for heterocyclic compounds. Its molecular weight (229.27 g/mol) is slightly higher than the methyl derivative (215.21 g/mol) .

Benzyl N-Boc-azetidine-3-carboxylate

- Structural Difference : This compound (CAS 1803599-76-9) features a benzyl ester at the 3-position instead of the 2-position.

- Impact: The benzyl group provides enhanced stability under acidic conditions but requires hydrogenolysis for deprotection. The 3-carboxylate configuration may influence ring strain and reactivity compared to 2-substituted analogs.

- Applications : Preferred in scenarios requiring orthogonal protection strategies .

Azetidine-2-carboxylic Acid Derivatives

- Examples: (S)-Azetidine-2-carboxylic acid (CAS 2133-34-8) and its hydrochloride salts lack the Boc and ester groups, making them more polar and directly bioactive. These compounds are naturally occurring non-proteinogenic amino acids involved in metabolic studies .

- Key Differences : The absence of protective groups simplifies downstream modifications but limits selective reactivity in multi-step syntheses.

Positional Isomers: 3-Carboxylate vs. 2-Carboxylate

- N-Boc-Azetidine-3-carboxylic Acid (CAS 142253-55-2): The carboxylate group at the 3-position alters the molecule’s dipole moment and hydrogen-bonding capacity. This isomer exhibits a similarity score of 0.94 to Methyl N-Boc-azetidine-2-carboxylate, indicating near-identical reactivity but distinct steric profiles .

- Synthetic Utility : 3-carboxylates are less common in peptide mimetics but valuable in designing constrained cyclic structures .

Data Tables: Comparative Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Ester Group | Boc Protection | Key Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | ~215.21 | Methyl | Yes | Pharmaceutical intermediates |

| Ethyl N-Boc-azetidine-2-carboxylate | 1260639-22-2 | 229.27 | Ethyl | Yes | Peptide synthesis |

| Benzyl N-Boc-azetidine-3-carboxylate | 1803599-76-9 | ~291.33 | Benzyl | Yes | Orthogonal protection |

| (S)-Azetidine-2-carboxylic Acid | 2133-34-8 | 101.10 | None | No | Metabolic studies |

| N-Boc-Azetidine-3-carboxylic Acid | 142253-55-2 | ~201.22 | None | Yes | Cyclic scaffold design |

Table 1 : Structural and functional comparison of this compound with analogs.

Research Findings and Reactivity Insights

- Ester Reactivity : Methyl esters exhibit faster hydrolysis rates under basic conditions compared to ethyl or benzyl esters, making them preferable for rapid deprotection .

- Boc Deprotection : All Boc-protected analogs undergo clean deprotection with trifluoroacetic acid (TFA), but the 2-carboxylate series shows higher stability during storage .

- Ring Strain : Azetidine’s four-membered ring imposes significant strain, enhancing reactivity in ring-opening reactions. Positional isomerism (2- vs. 3-carboxylate) modulates this strain, with 2-substituted derivatives being more reactive .

生物活性

Methyl N-Boc-azetidine-2-carboxylate (also referred to as N-Boc-azetidine-2-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an azetidine derivative characterized by a bicyclic structure containing a nitrogen atom. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

1. Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of azetidine derivatives, including this compound. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells. For instance, a related azetidine compound exhibited significant cytotoxicity against SiHa and B16F10 cells, with mechanisms involving caspase activation and disruption of cell cycle regulation .

2. Pro-inflammatory and Apoptotic Effects

This compound is associated with pro-inflammatory responses in cellular models. In murine BV2 microglial cells, exposure to azetidine derivatives resulted in increased expression of pro-inflammatory markers such as IL-6 and AIF1/Iba1, indicating a potential role in neuroinflammation . The compound also affects the expression levels of Bcl-2 and Bax proteins, which are critical regulators of apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating various azetidine derivatives revealed that this compound displayed selective toxicity towards neoplastic cells. The compound was shown to inhibit specific cell cycle genes, leading to enhanced apoptosis rates in treated cancer cell lines .

Case Study 2: Neuroinflammatory Response

In a model of neuroinflammation, this compound was tested for its effects on microglial cells. Results indicated that the compound significantly upregulated pro-inflammatory cytokines while downregulating anti-inflammatory markers, suggesting its potential role as a modulator in neurodegenerative diseases .

常见问题

Q. How can the ester group in this compound be selectively hydrolyzed to the carboxylic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。